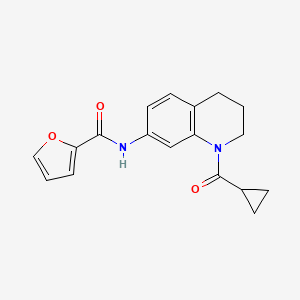

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropane ring, a quinoline moiety, and a furan ring, making it a subject of study for its chemical reactivity and biological activities.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(16-4-2-10-23-16)19-14-8-7-12-3-1-9-20(15(12)11-14)18(22)13-5-6-13/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULQIXBVSBCVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene.

Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Amide Bond Formation: The final step involves the coupling of the cyclopropane, quinoline, and furan intermediates through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the furan or quinoline rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols, alkanes, and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide exhibit significant antitumor properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have historically been recognized for their ability to inhibit carbonic anhydrase enzymes. This inhibition plays a crucial role in regulating acid-base balance and fluid secretion in various biological systems.

Cardiovascular Research

Modulation of Cardiovascular Responses

A study evaluated the effects of related sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain compounds significantly decreased perfusion pressure compared to controls.

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |

This suggests potential cardiovascular applications through modulation of calcium channels.

Case Study 1: Antitumor Mechanisms

In vitro studies on this compound demonstrated its ability to induce apoptosis in HepG2 liver cancer cells through mitochondrial pathways. The treatment led to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.

Case Study 2: Carbonic Anhydrase Inhibition

A comparative analysis of various sulfonamide derivatives revealed that those with similar structures to this compound effectively inhibited carbonic anhydrase activity in vitro, suggesting their potential use in treating conditions related to fluid balance disorders.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the transcription and translation of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide: shares structural similarities with other quinoline and furan derivatives, such as:

Uniqueness

- The unique combination of the cyclopropane, quinoline, and furan rings in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.39536 g/mol

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

- SMILES : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has shown potential as an inhibitor of specific enzymes and receptors that play critical roles in disease processes.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance:

- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of apoptotic pathways and inhibition of oncogenic signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound activates caspase-dependent apoptotic pathways.

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against both pathogens. This suggests potential for development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.